2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.
Substitution on the pyridine ring: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the oxadiazole and thiophene moieties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: It serves as a probe in studying various biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to the disruption of biological processes essential for disease progression.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-methyl-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a furan ring instead of thiophene.
2-methoxy-6-methyl-3-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with an additional pyridine ring.
Uniqueness
2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-5-6-9(12(14-8)17-2)11-15-13(18-16-11)10-4-3-7-19-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOJQRXLVOULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322116 | |
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
724744-62-1 | |
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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